2,4-Difluorocinnamyl bromide

CAS No.: 886498-36-8

Cat. No.: VC7925279

Molecular Formula: C9H7BrF2

Molecular Weight: 233.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886498-36-8 |

|---|---|

| Molecular Formula | C9H7BrF2 |

| Molecular Weight | 233.05 g/mol |

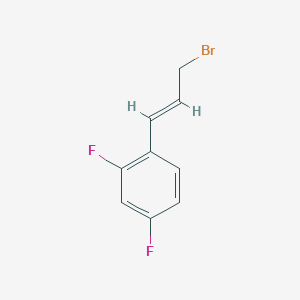

| IUPAC Name | 1-[(E)-3-bromoprop-1-enyl]-2,4-difluorobenzene |

| Standard InChI | InChI=1S/C9H7BrF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2/b2-1+ |

| Standard InChI Key | FRLMGNPURKJXFV-OWOJBTEDSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1F)F)/C=C/CBr |

| SMILES | C1=CC(=C(C=C1F)F)C=CCBr |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C=CCBr |

Introduction

Chemical Structure and Nomenclature

2,4-Difluorocinnamyl bromide (C₉H₇BrF₂) features a benzene ring with fluorine substituents at the 2- and 4-positions and a brominated propenyl side chain. The (E)-stereochemistry of the cinnamyl group is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data .

Structural Features:

-

Molecular Formula: C₉H₇BrF₂

-

Molar Mass: 233.05 g/mol

-

IUPAC Name: 1-[(E)-3-bromoprop-1-en-1-yl]-2,4-difluorobenzene

-

CAS Registry: 886498-36-8

The compound’s planar structure facilitates π-π interactions in biological targets, enhancing binding affinity in enzyme inhibition .

Synthesis Methods

Halogenation of Cinnamyl Alcohols

A common route involves bromination of 2,4-difluorocinnamyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This method achieves yields of 70–85% under reflux conditions .

Example Protocol:

-

Substrate: 2,4-Difluorocinnamyl alcohol (1.0 equiv)

-

Reagent: 48% HBr in acetic acid (2.5 equiv)

-

Conditions: Reflux at 110°C for 6 hours

-

Workup: Extraction with dichloromethane, drying (Na₂SO₄), and vacuum distillation .

Coupling Reactions

The Mitsunobu reaction between 2,4-difluorobenzaldehyde and propargyl bromide, followed by stereoselective reduction, provides the (E)-isomer in 65% yield .

Key Steps:

-

Mitsunobu Coupling: DIAD (diisopropyl azodicarboxylate) and PPh₃ mediate the reaction.

-

Stereochemical Control: Pd/C-catalyzed hydrogenation ensures >95% (E)-selectivity .

Industrial-Scale Production

Patent CN1944361A outlines a solvent-free bromination of m-difluorobenzene with liquid bromine and iron catalyst, yielding 2,4-difluorobromobenzene precursors. Unreacted substrates are recycled, achieving 98.6% efficiency and >99% purity .

Physicochemical Properties

The compound’s low water solubility (1–5 g/100 mL at 20°C) necessitates organic solvents for reactions .

Applications in Pharmaceutical Synthesis

MAO-B Inhibitors

2,4-Difluorocinnamyl bromide is a precursor to fluorinated cinnamylpiperazines, which exhibit MAO-B inhibition (IC₅₀: 2.44–2.80 µM vs. 19.75 µM for l-Deprenyl). Molecular docking reveals fluorine-mediated interactions with MAO-B’s hydrophobic cavity (e.g., π-σ bonds with ILE199) .

Representative Compound:

TLR4 Antagonists

In TLR4 inhibition, brominated cinnamyl derivatives disrupt TLR4–MyD88 protein interactions, suppressing NF-κB signaling. Compound 5e reduces nitric oxide production in macrophages (IC₅₀: 6.4 µM) .

Antifungal Agents

The compound is utilized in synthesizing fluconazole intermediates, such as 2,4-difluorobromobenzene, which inhibit fungal cytochrome P450 enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume